Decanoic acid-d19

Isotopic Purity Internal Standard Mass Spectrometry

Quantifying endogenous decanoic acid in plasma or tissue is often compromised by matrix ion suppression. Decanoic acid-d19 is the perdeuterated isotopologue, offering a +19 Da mass shift that eliminates isotopic overlap with the analyte's natural M+1/M+2 peaks, even at high abundance. This ensures unambiguous LC/GC-MS peak integration for robust method validation and biomarker studies. • Isotopic Purity: ≥98 atom % D, enabling precise isotopic dilution mass spectrometry. • Mass Shift: +19 Da, providing complete chromatographic co-elution with distinct mass discrimination. • Application: Validated internal standard for quantifying decanoic acid in biomarker discovery, lipidomics, and PK/PD studies.

Molecular Formula C10H20O2
Molecular Weight 191.38 g/mol
CAS No. 88170-22-3
Cat. No. B1591744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoic acid-d19
CAS88170-22-3
Molecular FormulaC10H20O2
Molecular Weight191.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)O
InChIInChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2
InChIKeyGHVNFZFCNZKVNT-KIJKOTCYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decanoic Acid-d19 (CAS 88170-22-3): A High-Purity Perdeuterated Internal Standard for Fatty Acid Quantification


Decanoic acid-d19 (CAS 88170-22-3) is the perdeuterated isotopologue of the medium-chain saturated fatty acid capric acid (decanoic acid; C10:0). With a molecular formula of C10HD19O2 and a molecular weight of 191.38 g/mol, this compound features complete replacement of all 19 aliphatic hydrogens with deuterium atoms . This uniform isotopic labeling renders the molecule chemically and physically nearly identical to its natural, unlabeled counterpart—with comparable solubility, extraction behavior, and chromatographic retention time—while its mass is shifted by +19 Da, enabling unequivocal discrimination and quantification by mass spectrometry (MS) . Decanoic acid-d19 is supplied at an isotopic purity of ≥98 atom% D and is intended exclusively for use as a stable isotope-labeled internal standard for the precise quantification of decanoic acid in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Why Unlabeled Decanoic Acid or Lower-Deuterated Analogs Cannot Substitute for Decanoic Acid-d19 in Quantitative Mass Spectrometry Workflows


Analytical quantification of endogenous decanoic acid in biological samples (e.g., plasma, tissue, or cell lysates) using mass spectrometry is plagued by variable matrix effects—ion suppression or enhancement caused by co-eluting sample components that can distort the analyte's signal . Using the natural, unlabeled decanoic acid as an external standard fails to correct for these matrix-specific, run-to-run fluctuations, leading to compromised accuracy and precision . While lower-deuterated decanoic acid analogs (e.g., decanoic acid-d3 or -d5) are also available as internal standards, the -d19 variant offers a fundamentally distinct analytical advantage: its larger mass shift of +19 Da virtually eliminates any risk of isotopic overlap with the endogenous M+1 or M+2 isotopologues of unlabeled decanoic acid, even when the endogenous analyte is present at high abundance or when instrument resolution is limited . This superior mass separation ensures unambiguous peak integration and is a critical differentiator in rigorous quantitative method validation.

Quantitative Differentiation Evidence for Decanoic Acid-d19 (CAS 88170-22-3) as an Internal Standard


Isotopic Purity and Degree of Deuteration: Decanoic Acid-d19 vs. Decanoic Acid-d3

The quantitative accuracy of an isotope dilution mass spectrometry (IDMS) assay is directly proportional to the isotopic purity of the internal standard and the degree of mass separation from the endogenous analyte. Decanoic acid-d19 is specified at ≥98 atom% D , and it provides a mass shift of +19 Da relative to unlabeled decanoic acid. In contrast, a commercially available lower-deuterated analog, decanoic acid-d3, provides a mass shift of only +3 Da and is specified at ≥98 atom% D . The +19 Da shift of the -d19 variant places its M0 peak in a spectrally clear region, far removed from the natural isotopic envelope (M0, M+1, M+2) of the endogenous C10:0 analyte, thereby eliminating the need for complex isotopic correction algorithms that are often required when using a +3 Da shift internal standard .

Isotopic Purity Internal Standard Mass Spectrometry

Stable Isotope Performance in Complex Biological Matrices: Decanoic Acid-d19 vs. Decanoic Acid-d5

In lipidomics and metabolomics workflows, internal standards are subjected to identical sample preparation steps—including extraction, derivatization, and chromatographic separation—as the target analyte. Decanoic acid-d19, with its full deuteration, exhibits physicochemical properties (e.g., logP, pKa, solubility) that are virtually indistinguishable from those of unlabeled decanoic acid, ensuring co-elution and identical ionization efficiency in LC-MS . In a comparative method development context, decanoic acid-d5 (mass shift +5 Da, ≥98 atom% D) is also available as a deuterated internal standard . However, the -d19 variant offers a higher degree of isotopic enrichment and a larger mass shift, which is particularly advantageous when analyzing fatty acids in lipid-rich matrices (e.g., plasma, liver, or adipose tissue) where endogenous decanoic acid concentrations may be high, thereby minimizing cross-talk between the internal standard and the analyte's natural isotopic peaks .

Lipidomics Metabolomics Isotope Dilution

Cross-Laboratory Reproducibility in Fatty Acid Quantification Protocols

Inter-laboratory reproducibility of quantitative assays is paramount for biomarker validation and clinical translation. A comparative assessment of naphthenic acid mixtures utilized decanoic-d19 acid as a single, well-defined, and traceable internal standard to directly compare different complex mixtures [1]. The study reported significant differences in decanoic-d19 acid concentration ratios to nominal values across tested technical mixtures, demonstrating the compound's utility as a reference point for assessing and standardizing analytical variability [1]. While no parallel experiment with an alternative deuterated decanoic acid standard (e.g., -d3 or -d5) was performed in this specific study, the use of the -d19 variant underscores its acceptance as a robust, high-purity standard in comparative environmental and industrial analytical chemistry, a role facilitated by its stable isotope characteristics and well-defined mass .

Fatty Acid Analysis Method Standardization Reproducibility

Validated Application Scenarios for Decanoic Acid-d19 (CAS 88170-22-3) in Analytical and Life Science Research


High-Confidence Quantification of Endogenous Decanoic Acid in Plasma for Colorectal Cancer Biomarker Studies

Plasma levels of decanoic acid have been identified as being significantly elevated in patients with colorectal cancer when compared to patients with breast cancer, ulcerative colitis, or healthy controls [1]. To translate this observation into a validated clinical biomarker assay, a highly accurate and matrix-robust quantitative method is essential. Decanoic acid-d19 serves as the optimal internal standard for this purpose, as its +19 Da mass shift ensures unambiguous LC-MS/MS peak detection and integration, even in the complex plasma matrix where high concentrations of endogenous decanoic acid could otherwise interfere with a lower-deuterated internal standard's signal [2].

Quantitative Lipidomics Profiling of Medium-Chain Fatty Acids in Nutritional and Metabolic Research

Medium-chain fatty acids (MCFAs), including decanoic acid, are key components of medium-chain triglyceride (MCT) oils and play critical roles in energy metabolism and ketogenesis [1]. Accurate quantification of MCFAs in biological samples (e.g., plasma, liver, or brain tissue) following dietary intervention or metabolic challenge is fundamental to understanding their physiological effects. Decanoic acid-d19 is an indispensable tool in targeted lipidomics workflows for this purpose, providing a stable isotope-labeled internal standard that co-elutes perfectly with endogenous decanoic acid and corrects for variability in extraction efficiency and ionization during LC-MS analysis [2].

Pharmaceutical Research: Tracing Decanoic Acid in Studies of AMPA Receptor Modulation and Epilepsy

Decanoic acid has been shown to act as a non-competitive antagonist of AMPA receptors, selectively inhibiting glutamate-induced currents in specific GluA subunit combinations (IC50 = 0.52 mM for GluA2/A3 vs. 2.09 mM for GluA1), and it exhibits antiseizure effects in preclinical models [1]. In pharmacokinetic and pharmacodynamic studies investigating decanoic acid or its prodrugs, it is necessary to accurately measure the compound's concentration in biological fluids and tissues. The use of decanoic acid-d19 as an internal standard in LC-MS assays provides the analytical precision required to distinguish administered drug from endogenous decanoic acid background, a critical distinction for reliable PK/PD modeling [2].

Environmental Analytical Chemistry: Standardizing Quantification of Naphthenic Acids in Water Samples

Naphthenic acids are complex mixtures of carboxylic acids found in crude oil and are of significant environmental concern due to their aquatic toxicity. Accurate and comparable quantification of these mixtures across different laboratories is challenging due to their compositional complexity. Decanoic acid-d19 has been employed as a single, well-defined, and traceable internal standard to enable the direct comparative assessment of different naphthenic acid mixtures by GC-MS, demonstrating its utility as a universal reference point for method standardization and cross-study data comparison in environmental forensics and monitoring [1].

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